molecular formula C9H10O4 B7722469 Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid CAS No. 7288-32-6

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Cat. No. B7722469
CAS RN: 7288-32-6
M. Wt: 182.17 g/mol
InChI Key: NIDNOXCRFUCAKQ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, also known as 5-Norbornene-2,3-dicarboxylic acid, is an organic compound with the empirical formula C9H8O3 . It is used as a building block in organic synthesis .


Synthesis Analysis

The compound can be synthesized by reacting methyl aminomethyllambertianate with Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride . The resolution of racemic (±)-Bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic acid has been reported using brucine or cinchonine as resolving agents .


Molecular Structure Analysis

The crystal and molecular structure of Bicyclo[2.2.1]hept-5-ene-2,3-endo-dicarboxylic acid has been determined by single-crystal X-ray diffraction techniques . The crystals are monoclinic with parameters a = 11·009 (5), b = 7·394 (5), c = 10·479 (5) Å, β = 98 ° 22′ (3) and Z = 4 .


Chemical Reactions Analysis

This compound can undergo various reactions. For instance, it reacts with methyl aminomethyllambertianate to give amide of bicyclo[2.2.1]heptan-1,2-dicarbocylic acid with a labdanoid substituent . It can also undergo epoxidation with a solution of peracetic acid in anhydrous dioxane .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 164.16 . It is soluble in diethyl ether .

Scientific Research Applications

  • Polymerization and Catalysis:

    • Kas’yan et al. (2006) explored the reactions between bicyclo[2.2.1]hept-5-ene-endo-endo-2,3-dicarboxylic anhydride and cyclic amines. Their work includes a conformational analysis and quantum-chemical calculations of hydrogen bonds (Kas’yan et al., 2006).
    • Mathew et al. (1996) used norbornene derivatives, including bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, for Pd(II)-catalyzed homo- and copolymerizations to obtain cycloaliphatic polyolefins (Mathew et al., 1996).
  • Structural Analysis and Material Properties:

    • Pfluger et al. (1973) determined the crystal and molecular structure of bicyclo[2.2.1]hept-5-ene-2,3-endo-dicarboxylic acid using single-crystal X-ray diffraction (Pfluger et al., 1973).
    • Okoroanyanwu et al. (1998) synthesized a series of alicyclic polymers for 193 nm photoresist materials, incorporating derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (Okoroanyanwu et al., 1998).
  • Synthesis and Characterization of Derivatives:

    • Struga et al. (2008) synthesized and characterized derivatives of tricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, including derivatives of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, and evaluated their antimicrobial activity (Struga et al., 2008).
  • Reactions and Chemical Studies:

    • Sakaizumi et al. (1997) conducted pyrolysis-mass spectrometry and microwave spectroscopy studies on the pyrolysates of bicyclo[2.2.1]hept-2-ene and its derivatives (Sakaizumi et al., 1997).

Safety and Hazards

The compound is classified as Eye Dam. 1, Resp. Sens. 1, and Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

While specific future directions for the research and application of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid are not mentioned in the sources, its use as a building block in organic synthesis suggests potential applications in the development of new organic compounds .

Mechanism of Action

properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
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InChI

InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)
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InChI Key

NIDNOXCRFUCAKQ-UHFFFAOYSA-N
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Canonical SMILES

C1C2C=CC1C(C2C(=O)O)C(=O)O
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Molecular Formula

C9H10O4
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DSSTOX Substance ID

DTXSID80871593
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
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Molecular Weight

182.17 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name 8,9,10-Trinorborn-5-ene-2,3-dicarboxylic acid
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CAS RN

3813-52-3, 1200-88-0, 3853-88-1, 7288-32-6
Record name 5-Norbornene-2,3-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol.

A: Yes, studies have utilized various spectroscopic techniques to characterize this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly useful in analyzing the structure and behavior of these compounds. [] [] For instance, researchers have employed NMR to study the effects of complexation with lanthanide ions on the chemical shifts of protons in this compound. []

A: Modifying the substituents on the dicarboxylic acid groups significantly influences the compound's properties. For instance, attaching oligo(ethylene glycol) chains to the dicarboxylic acid groups can impart water solubility and thermoresponsive behavior to the resulting polymers. [] The length of these chains directly affects the lower critical solution temperature (LCST) and the sharpness of the transition. []

A: Researchers frequently utilize NMR spectroscopy to investigate the structure, interactions, and reaction mechanisms involving this compound. [] [] Additionally, techniques like Matrix Assisted Laser Desorption Ionization - Time of Flight (MALDI-TOF) mass spectrometry prove valuable in analyzing the composition and molecular weight distribution of polymers synthesized from this compound. [] UV/Vis spectrometry has also been employed to monitor the kinetics of reactions involving this compound and ruthenium complexes. []

ANone: While the provided research articles don't directly address the environmental impact, it's crucial to consider the potential ecological effects of any chemical compound. Further research is necessary to evaluate the biodegradability, ecotoxicological profile, and sustainable disposal methods for this compound and its derivatives.

A: The research on this compound and its derivatives has evolved alongside advancements in organic synthesis, polymer chemistry, and catalysis. Early studies focused on understanding the reactivity of the norbornene double bond and the stereochemistry of its derivatives. The development of ROMP using well-defined metal catalysts marked a significant milestone, opening up new avenues for synthesizing polymers with controlled architectures and properties. [] []

A: The study of this compound and its derivatives exemplifies the synergy between different scientific disciplines. For instance, combining organic synthesis with polymer chemistry has led to the development of novel materials with tailored properties like thermoresponsiveness. [] Furthermore, integrating computational chemistry with experimental techniques could provide valuable insights into the reaction mechanisms, kinetics, and structure-property relationships of these compounds. [] []

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